Lipophilicity (LogP) Differentiation: 1-Propyl vs. 1-Methyl and 1-Ethyl Analogs
The computed octanol-water partition coefficient (LogP) for 1-propyl-1H-tetrazol-5-amine is 0.2465 [1]. This value reflects the moderate lipophilicity conferred by the propyl substituent. In contrast, the unsubstituted 5-aminotetrazole (1H-tetrazol-5-amine) has a highly negative LogP (estimated < -0.5), while the 1-methyl analog is predicted to have a LogP near 0.0. This LogP range is critical for predicting membrane permeability and bioavailability, and the specific value for the 1-propyl derivative may be optimal for certain biological targets where an intermediate lipophilicity is desired [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2465 (computed) |
| Comparator Or Baseline | 1H-Tetrazol-5-amine: LogP < -0.5 (estimated); 1-Methyl-1H-tetrazol-5-amine: LogP ≈ 0.0 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.75 vs. unsubstituted; ΔLogP ≈ +0.25 vs. methyl analog |
| Conditions | Computed property (XLogP3 or similar algorithm) |
Why This Matters
This specific LogP value distinguishes 1-propyl-1H-tetrazol-5-amine from its shorter alkyl analogs, potentially leading to differentiated pharmacokinetic profiles in lead optimization campaigns.
- [1] Yybyy.com. 1-Propyl-1H-tetrazol-5-amine (CAS 5340-04-5) - Physicochemical Properties. Available from: http://www.yybyy.com/chem/5340-04-5.html View Source
- [2] Katritzky, A.R., et al. QSAR correlations of the algistatic activity of 5-amino-1-aryl-1H-tetrazoles. SAR and QSAR in Environmental Research. 2001; 12(3):259-266. View Source
